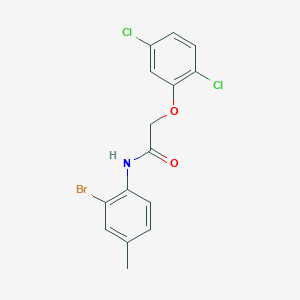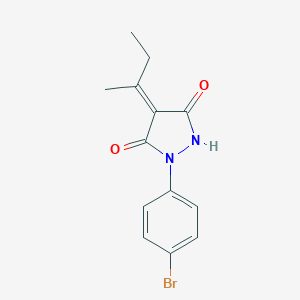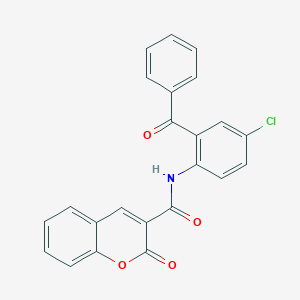
N-(2-bromo-4-methylphenyl)-2-(2,5-dichlorophenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-bromo-4-methylphenyl)-2-(2,5-dichlorophenoxy)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of bromine, methyl, and dichloro substituents on its phenyl and phenoxy rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-bromo-4-methylphenyl)-2-(2,5-dichlorophenoxy)acetamide typically involves the reaction of 2-bromo-4-methyl aniline with 2,5-dichlorophenoxyacetic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-bromo-4-methylphenyl)-2-(2,5-dichlorophenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine and chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-bromo-4-methylphenyl)-2-(2,5-dichlorophenoxy)acetamide involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the biological context in which the compound is studied. For example, in antimicrobial research, it may inhibit the growth of bacteria by interfering with cell wall synthesis or protein function.
Comparison with Similar Compounds
Similar Compounds
N-(2-Bromo-4-methyl-phenyl)-acetamide: Lacks the dichlorophenoxy group, which may result in different chemical and biological properties.
2-(2,5-Dichloro-phenoxy)-acetamide: Lacks the bromo and methyl substituents, which may affect its reactivity and applications.
Uniqueness
N-(2-bromo-4-methylphenyl)-2-(2,5-dichlorophenoxy)acetamide is unique due to the specific combination of substituents on its phenyl and phenoxy rings. This unique structure may confer distinct chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C15H12BrCl2NO2 |
|---|---|
Molecular Weight |
389.1g/mol |
IUPAC Name |
N-(2-bromo-4-methylphenyl)-2-(2,5-dichlorophenoxy)acetamide |
InChI |
InChI=1S/C15H12BrCl2NO2/c1-9-2-5-13(11(16)6-9)19-15(20)8-21-14-7-10(17)3-4-12(14)18/h2-7H,8H2,1H3,(H,19,20) |
InChI Key |
BDMDDTSETKKTLI-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)NC(=O)COC2=C(C=CC(=C2)Cl)Cl)Br |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)COC2=C(C=CC(=C2)Cl)Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(4-Butylphenyl)-1,3-thiazol-2-yl]-3-(4-isopropylphenyl)acrylonitrile](/img/structure/B405721.png)
![2-[4-(4-Butylphenyl)-1,3-thiazol-2-yl]-3-(4-methylphenyl)acrylonitrile](/img/structure/B405722.png)
![3-[1,1'-Biphenyl]-4-yl-2-(4-phenyl-1,3-thiazol-2-yl)acrylonitrile](/img/structure/B405724.png)

![N-[1-{[4-(aminosulfonyl)anilino]carbonyl}-2-(4-bromophenyl)vinyl]-3,4-dimethoxybenzamide](/img/structure/B405726.png)
![N-[2,6-bis(methyloxy)pyrimidin-4-yl]-4-({2,4,6-trisnitrophenyl}amino)benzenesulfonamide](/img/structure/B405728.png)
![N-[2-(4-fluorophenyl)-1-(4-toluidinocarbonyl)vinyl]-3,4-dimethoxybenzamide](/img/structure/B405729.png)
![2-[2-chloro-5-({[3-methyl-1-(4-methylphenyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)benzyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B405732.png)
![4-({[1-(2,4-dimethylphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-3-methoxybenzenesulfenyl cyanide](/img/structure/B405738.png)
![2-[5-({[1-(4-bromophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-2-chlorobenzyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B405742.png)
![4-({[1-(4-iodophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-3-methoxyphenyl thiocyanate](/img/structure/B405744.png)
![N'-{2-[4-(1,1,3,3-tetramethylbutyl)phenoxy]acetyl}-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B405750.png)

![5-[4-(dipropylamino)phenyl]-3,3-dimethyl-3,4,5,6-tetrahydrobenzo[a]phenanthridin-1(2H)-one](/img/structure/B405753.png)
